molecular formula C4H7F3O B021308 4,4,4-Trifluorobutan-2-ol CAS No. 101054-93-7

4,4,4-Trifluorobutan-2-ol

Cat. No. B021308
M. Wt: 128.09 g/mol
InChI Key: MZYWEUWEIXJBPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of enantiomers of anti-4,4,4-trifluorothreonine, which is closely related to 4,4,4-Trifluorobutan-2-ol, has been achieved through trifluoromethylation and subsequent steps including Sharpless asymmetric dihydroxylation and palladium-catalyzed selective hydrogenation (Jiang, Qin, & Qing, 2003). Furthermore, perfluoro-3-methylbuta-1,2-diene synthesis provides insights into the reactions of perfluorinated compounds, closely related to 4,4,4-Trifluorobutan-2-ol (Banks, Braithwaite, Haszeldine, & Taylor, 1969).

Molecular Structure Analysis

The molecular structure and vibrational assignment studies, such as those conducted on trifluoro-acetylacetone, provide valuable insights into the structural characteristics and stability influenced by the trifluoromethyl groups, which are relevant for understanding the structure of 4,4,4-Trifluorobutan-2-ol (Zahedi-Tabrizi, Tayyari, Moosavi-Tekyeh, Jalali, & Tayyari, 2006).

Chemical Reactions and Properties

Studies on the synthesis and reactions of related fluorinated compounds, such as the reaction between tert-butyl isocyanide and trifluoromethylated diones leading to new furan derivatives, shed light on the reactivity and potential chemical transformations of 4,4,4-Trifluorobutan-2-ol (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as those of 2,3,4-Trifluorotolane liquid crystal compounds, can provide insights into the liquid crystalline behavior and optical properties that might be exhibited by 4,4,4-Trifluorobutan-2-ol derivatives (Yang Yue-hui, 2010).

Chemical Properties Analysis

The chemical properties of 4,4,4-Trifluorobutan-2-ol can be inferred from studies on related compounds, such as the free radical substitution in aliphatic compounds, which discuss the reactivity and substitution patterns influenced by trifluoromethyl groups (Atto & Tedder, 1982).

Safety And Hazards

The safety data sheet for 4,4,4-Trifluorobutan-2-ol indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4,4,4-trifluorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O/c1-3(8)2-4(5,6)7/h3,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYWEUWEIXJBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871477
Record name 4,4,4-Trifluoro-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluorobutan-2-ol

CAS RN

101054-93-7
Record name 4,4,4-Trifluoro-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JA Barten, K Funabiki, GV Röschenthaler - Journal of fluorine chemistry, 2002 - Elsevier
Selected imines reacted with three different trifluoromethyl group-containing ketones in a non-catalyzed manner at ambient temperature to give the corresponding β-hydroxy-β-…
Number of citations: 17 www.sciencedirect.com
CF Morelli, L Duri, A Saladino, G Speranza… - Synthesis, 2004 - thieme-connect.com
TiCl 4-mediated nucleophilic ring-opening reactions of chiral acetals derived from (2S, 3S)-1, 1, 1-trifluorobutane-2, 3-diol proceed in a completely regioselective manner, leading to the …
Number of citations: 6 www.thieme-connect.com
M Moens, N De Kimpe, M D'hooghe - The Journal of Organic …, 2014 - ACS Publications
A convenient and stereoselective approach toward cis- and trans-1-alkyl-2-(methyl/phenyl)-3-(trifluoromethyl)aziridines was developed starting from the corresponding α,α,α-…
Number of citations: 55 pubs.acs.org
CF Morelli, A Fornili, M Sironi, L Durı̀, G Speranza… - Tetrahedron …, 2002 - Elsevier
TiCl 4 -mediated reduction of both syn- and anti-(4S,5S)-2-aryl-4-methyl-5-trifluoromethyl-1,3-dioxolanes with Et 3 SiD furnished monodeuterated hydroxy ethers resulting from the same …
Number of citations: 23 www.sciencedirect.com
JP Begue, F Benayoud… - The Journal of Organic …, 1995 - ACS Publications
Fluorinated epoxy ethers 2, 5, 6, and 12 react with Lewis acids to give different ring opening products, depending upon the structure and the experimental conditions. Both nucleophile-…
Number of citations: 25 pubs.acs.org
C Philippe, T Milcent, T Nguyen Thi Ngoc, B Crousse… - 2009 - Wiley Online Library
A very easy access to new trifluoromethyl‐hydroxyethylamine (Tf‐HEA) derivatives by epoxide ring opening with amino‐containing compounds, including aliphatic amines, aniline, …
X Yang - 2020 - search.proquest.com
Fluorinated molecules have drawn increasing attention due to their extensive applications in pharmaceuticals, agrochemicals and new materials. Over 20% of all drugs contain at least …
Number of citations: 0 search.proquest.com
MS Estevão, LCR Carvalho, M Freitas, A Gomes… - European journal of …, 2012 - Elsevier
The close structural similarity between the two cyclooxygenase (COXs) isoforms and the absence of selective inhibitors without side effects continues to stimulate the development of …
Number of citations: 48 www.sciencedirect.com
MAS Estevão - 2014 - run.unl.pt
Esta dissertação baseia-se na síntese de novos compostos derivados do núcleo indólico ea sua avaliação biológica, de modo a procurar novos candidatos a fármacos, incluindo, …
Number of citations: 2 run.unl.pt
C Zhou, M Garcia-Calvo, S Pinto… - Journal of medicinal …, 2010 - ACS Publications
Prolylcarboxypeptidase (PrCP) is a serine protease that may have a role in metabolism regulation. A class of reversible, potent, and selective PrCP inhibitors was developed starting …
Number of citations: 66 pubs.acs.org

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